molecular formula C15H11NO3 B1353257 3-Nitrochalcone CAS No. 614-48-2

3-Nitrochalcone

Cat. No. B1353257
CAS RN: 614-48-2
M. Wt: 253.25 g/mol
InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
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Patent
US04990507

Procedure details

A solution of N-(2-aminoethyl)morpholine (170.5 g) in methyl isobutyl ketone (200 ml) was added portionwise to a solution of diketene (102 ml) in methyl isobutyl ketone (1.3 () at -30 to -10° C. under stirring and the mixture was stirred at -10 to 0° C. for one hour. To the resultant solution containing N-(2-morpholinoethyl)acetoacetamide, was added 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one (220.4 g) and ammonium acetate (100 g) and the mixture was stirred at 80° C. for 4.5 hours. The reaction mixture was washed with water and dried over magnesium sulfate. To the filtrate containing 1,4-dihydro-3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyridine was added manganese dioxide (700 g) and the resultant mixture was stirred at 80° C. for 2 hours. Manganese dioxide was filtered off and the filtrate was evaporated in vacuo. A mixture of ethyl acetate and water was added to the residue and adjusted to pH 1.0 with 10% hydrochloric acid. The separated aqueous layer was adjusted to pH 9.0 with 20% aqueous potassium carbonate and extracted with a mixture of ethyl acetate and tetrahydrofuran. The extract was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from ethanol to give 3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyrid ine (154 g, yield 39.6 %), which was identified as the compound of Examples 9-(20 and 24-(3) by their physical data.
Quantity
170.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
220.4 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]CCN1CCOCC1.C=C1OC(=O)C1.[O:16]1[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][NH:24][C:25](=[O:30])[CH2:26][C:27]([CH3:29])=O)[CH2:18][CH2:17]1.[N+:31]([C:34]1[CH:35]=[C:36]([CH:40]=[CH:41][C:42]([C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)=O)[CH:37]=[CH:38][CH:39]=1)([O-:33])=[O:32].C([O-])(=O)C.[NH4+]>C(C(C)=O)C(C)C>[O:16]1[CH2:21][CH2:20][N:19]([CH2:22][CH2:23][NH:24][C:25]([C:26]2[C:27]([CH3:29])=[N:1][C:42]([C:44]3[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=3)=[CH:41][C:40]=2[C:36]2[CH:37]=[CH:38][CH:39]=[C:34]([N+:31]([O-:33])=[O:32])[CH:35]=2)=[O:30])[CH2:18][CH2:17]1 |f:4.5|

Inputs

Step One
Name
Quantity
170.5 g
Type
reactant
Smiles
NCCN1CCOCC1
Name
Quantity
102 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)CCNC(CC(=O)C)=O
Step Three
Name
Quantity
220.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=CC(=O)C1=CC=CC=C1
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at -10 to 0° C. for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. for 4.5 hours
Duration
4.5 h
WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
To the filtrate containing 1,4-dihydro-3-(2-morpholinoethylcarbamoyl)-2-methyl-4-(3-nitrophenyl)-6-phenylpyridine
ADDITION
Type
ADDITION
Details
was added manganese dioxide (700 g)
STIRRING
Type
STIRRING
Details
the resultant mixture was stirred at 80° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Manganese dioxide was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
A mixture of ethyl acetate and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixture of ethyl acetate and tetrahydrofuran
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)CCNC(=O)C=1C(=NC(=CC1C1=CC(=CC=C1)[N+](=O)[O-])C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 154 g
YIELD: PERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.